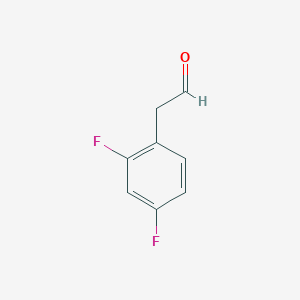

2-(2,4-Difluorophenyl)acetaldehyde

Description

The exact mass of the compound 2-(2,4-Difluorophenyl)acetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Difluorophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVSYWJHPZKJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-18-5 | |

| Record name | 2-(2,4-difluorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2,4-Difluorophenyl)acetaldehyde CAS number and molecular weight

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(2,4-Difluorophenyl)acetaldehyde , a critical intermediate in the synthesis of next-generation azole antifungals.

Synthesis, Stability, and Pharmaceutical Applications[1]

Executive Summary

2-(2,4-Difluorophenyl)acetaldehyde is a highly reactive, transient organofluorine intermediate used primarily in the development of triazole-based antifungal agents (e.g., Voriconazole analogs, Albaconazole). Due to the high susceptibility of the aldehyde group to oxidation (forming 2,4-difluorophenylacetic acid) and polymerization, this compound is rarely isolated in its pure anhydrous form for commercial distribution. Instead, it is typically generated in situ or stored as a stable hydrate or bisulfite adduct.

This guide provides a self-validating protocol for its generation from 2-(2,4-Difluorophenyl)ethanol , outlines its critical role in antifungal pharmacophore construction, and details necessary handling precautions.

Chemical Profile & Identification

| Property | Data |

| Chemical Name | 2-(2,4-Difluorophenyl)acetaldehyde |

| Common Synonyms | 2,4-Difluorophenylacetaldehyde; 2,4-Difluorobenzeneacetaldehyde |

| CAS Number | 1049754-94-0 (Hydrate form); Anhydrous form is transient/unlisted in major catalogs. |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Physical State | Colorless to pale yellow oil (freshly prepared) |

| Boiling Point (Predicted) | 195°C ± 20°C (at 760 mmHg) |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water to form hydrate. |

Synthetic Pathways & Protocols

The most reliable route to high-purity 2-(2,4-Difluorophenyl)acetaldehyde is the controlled oxidation of its corresponding alcohol, 2-(2,4-Difluorophenyl)ethanol (CAS 106102-89-2).

Method A: Swern Oxidation (Recommended for Lab Scale)

Rationale: The Swern oxidation avoids over-oxidation to the carboxylic acid, which is a common failure mode with chromium-based reagents (Jones reagent).

Reagents:

-

Oxalyl chloride (COCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Starting Material: 2-(2,4-Difluorophenyl)ethanol[1]

Protocol:

-

Activation: In a flame-dried flask under Nitrogen (N₂), dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C.

-

DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Critical: Maintain temperature below -60°C to prevent decomposition of the active alkoxysulfonium species.

-

Substrate Addition: Add 2-(2,4-Difluorophenyl)ethanol (1.0 eq) in DCM dropwise over 15 minutes. Stir for 45 minutes at -78°C.

-

Elimination: Add Triethylamine (5.0 eq) slowly. The solution will become cloudy.

-

Warm-up: Allow the reaction to warm to 0°C over 30 minutes.

-

Work-up: Quench with saturated NH₄Cl. Extract with DCM.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).

-

Validation: Immediate ¹H-NMR should show a triplet/doublet around δ 9.7-9.8 ppm (aldehyde proton).

Method B: Parikh-Doering Oxidation (Scalable)

Rationale: Uses Sulfur trioxide pyridine complex (SO₃·Py), which is easier to handle on a kilogram scale than oxalyl chloride.

Protocol:

-

Dissolve alcohol in DMSO/DCM (1:1).

-

Add Et₃N (3 eq).

-

Add SO₃·Py (2 eq) in portions at 0°C.

-

Stir for 2 hours. Quench with water.

Visualization: Synthesis Workflow

Figure 1: Swern oxidation pathway for the synthesis of 2-(2,4-Difluorophenyl)acetaldehyde. Note the formation of the stable hydrate upon exposure to moisture.

Handling, Stability & Storage (Self-Validating System)

The "Self-Validating" aspect of this protocol relies on monitoring the Aldehyde-to-Acid ratio .

-

Inert Atmosphere: The aldehyde oxidizes rapidly in air to 2,4-Difluorophenylacetic acid . All storage must be under Argon or Nitrogen.

-

Temperature: Store at -20°C. At room temperature, self-aldol condensation (polymerization) occurs, turning the clear oil into a viscous yellow gum.

-

Bisulfite Adduct Strategy: For long-term storage, convert the aldehyde to its sodium bisulfite adduct (solid).

-

Protocol: Shake aldehyde with saturated aqueous NaHSO₃. Filter the white precipitate.

-

Regeneration: Treat the solid adduct with dilute Na₂CO₃ solution and extract with ether when ready to use.

-

Pharmaceutical Applications: The Antifungal Backbone

This aldehyde is a strategic entry point for the 2,4-difluorophenyl moiety found in triazole antifungals.

Mechanism of Action in Synthesis

The aldehyde is typically converted into an epoxide (oxirane) or reacted with a triazole nucleophile.

-

Corey-Chaykovsky Reaction: Reaction with trimethylsulfoxonium iodide yields the epoxide.

-

Triazole Ring Opening: The epoxide is opened by 1,2,4-triazole to form the alcohol core of drugs like Fluconazole and Voriconazole .

Visualization: Drug Development Pathway

Figure 2: The conversion of the aldehyde to the critical epoxide intermediate, followed by triazole coupling to generate the antifungal pharmacophore.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115222637, 2-(2,4-Difluoroanilino)acetaldehyde (Related Structure Analysis). Retrieved from .

-

Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)acetaldehyde (Analogous Handling Protocols). Retrieved from .

-

BenchChem (2025). Technical Guide to the Synthesis of 2,4-Difluorostyrene from 1,3-Difluorobenzene.[2] (Details the acetophenone/aldehyde precursors). Retrieved from .

- Organic Syntheses.General Procedure for Swern Oxidation of Phenethyl Alcohols. Coll. Vol. 8, p. 367.

-

BLD Pharm. Product Data: 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde hydrate (CAS 1049754-94-0).[5] Retrieved from .

Sources

- 1. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1049754-94-0|2-(2,4-Difluorophenyl)-2-oxoacetaldehyde hydrate|BLD Pharm [bldpharm.com]

Solubility Profile & Stability Management: 2-(2,4-Difluorophenyl)acetaldehyde

The following technical guide details the solubility profile, stability management, and handling protocols for 2-(2,4-Difluorophenyl)acetaldehyde . This document is structured for researchers and process chemists, focusing on the critical intersection between solubility and chemical stability.

Executive Summary

2-(2,4-Difluorophenyl)acetaldehyde (CAS: 68060-48-0) is a critical electrophilic intermediate, primarily utilized in the synthesis of triazole antifungal agents (e.g., Fluconazole analogs) and fluorinated pharmaceutical scaffolds.[1] While its solubility follows standard trends for aryl acetaldehydes, its utility is frequently compromised by its chemical lability .[1]

This guide posits that for this compound, solubility cannot be decoupled from stability .[1] The aldehyde functionality, activated by the electron-withdrawing difluorophenyl ring, is highly prone to:

-

Oxidation to 2,4-difluorophenylacetic acid.

-

Oligomerization (trimerization) in concentrated solutions or presence of trace acid.[1]

-

Hemiacetal formation in protic solvents.

Therefore, this profile provides not just solubility data, but a "Solvent-Stability Matrix" to guide reaction medium selection.[1]

Physicochemical Characterization

Understanding the solute's fundamental properties is the prerequisite for solvent selection.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₈H₆F₂O | Moderate Molecular Weight (156.13 g/mol ) |

| Physical State | Liquid / Low-melting Solid | Miscible with solvents; no lattice energy barrier to overcome. |

| LogP (Predicted) | ~1.8 – 2.1 | Lipophilic; prefers non-polar to moderately polar organic solvents.[1] |

| H-Bond Donors | 0 | Cannot act as a donor; poor water solubility. |

| H-Bond Acceptors | 3 (1 Carbonyl, 2 Fluorines) | Good solubility in H-bond donating solvents (Alcohols/Chloroform).[1] |

| Reactivity | High (Aldehyde) | Incompatible with primary amines (imines) and strong oxidizers.[1] |

Solvent-Stability Matrix

The following table categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Stability Risk (Kinetic likelihood of side reactions).[1]

Table 1: Solubility and Compatibility Profile

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Low | Preferred for extraction, transport, and non-nucleophilic reactions.[1] Note: Avoid acidic chloroform.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>500 mg/mL) | Low | Ideal for high-temp reactions or azeotropic removal of water.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Moderate | Good for Grignard/Lithiation (THF).[1] Warning: Aldol condensation risk in Acetone with base.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Miscible | High | Caution: Forms equilibrium mixture with hemiacetals.[1] Spectroscopic data (NMR) will shift.[1] |

| Ethers | Diethyl Ether, MTBE | Good | Low | Good for workups.[1] Peroxides in aged ether can trigger oxidation.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor to Moderate | Low | Used as an antisolvent to precipitate impurities or induce crystallization at low temps.[1] |

| Water | Water | Insoluble (<1 mg/mL) | N/A | Immiscible.[1] Used as the aqueous phase in biphasic washes.[1] |

Degradation Pathways & Mitigation

The primary challenge with 2-(2,4-Difluorophenyl)acetaldehyde is not dissolving it, but keeping it intact once dissolved.[1] The diagram below illustrates the competing pathways that must be managed.

Figure 1: Reaction and degradation pathways in various solvent environments.[1] Note the reversible nature of hemiacetal formation in alcohols versus the irreversible oxidation.

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric solubility methods fail for this compound due to volatility and oxidation. The following protocol uses HPLC-UV with an internal standard to ensure accuracy and monitor stability simultaneously.

Materials

-

Compound: 2-(2,4-Difluorophenyl)acetaldehyde (Freshly distilled/purified).[1]

-

Solvents: HPLC Grade (DCM, Toluene, MeOH).

-

Internal Standard: Dimethyl terephthalate (DMT) or Naphthalene (Inert, UV active).[1]

-

Inert Gas: Argon or Nitrogen.[1]

Workflow

-

Preparation of Media:

-

Saturation Equilibrium:

-

Add excess 2-(2,4-Difluorophenyl)acetaldehyde to 2.0 mL of the IS-Solvent mixture in a crimp-sealed amber vial.

-

Vortex for 60 seconds.

-

Incubate at 25°C with agitation for 4 hours. Note: Do not exceed 6 hours to minimize degradation.

-

-

Filtration & Sampling:

-

Analysis (HPLC-UV):

Figure 2: Step-by-step workflow for determining solubility while validating chemical integrity.

Application Case Study: Fluconazole Intermediate Synthesis

In the context of drug development (specifically azole antifungals), this aldehyde often serves as a precursor for introducing the difluorophenyl moiety.[1]

-

Scenario: Reductive amination or Grignard addition.[1]

-

Recommended Solvent: Anhydrous Toluene or DCM .

-

Why?

-

Solubility: High solubility allows for concentrated reaction mixtures (Process Intensification).[1]

-

Water Removal: Toluene allows for Dean-Stark azeotropic removal of water if forming imines/enamines.

-

Inertness: Unlike alcohols, these solvents do not compete with nucleophiles for the carbonyl carbon.[1]

-

Handling Precaution: Always store the stock solution at -20°C under Argon. If the compound has turned slightly acidic (check pH paper on wet solvent), wash the DCM solution with saturated NaHCO₃ before use to remove the auto-oxidation product (2,4-difluorophenylacetic acid).[1]

References

-

PubChem. (n.d.).[1] 2-(2,4-Difluorophenyl)acetaldehyde.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Richardson, K., et al. (1990).[1] Bis-triazole Antifungal Agents. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational text on azole synthesis logic).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for aldehyde stability and handling).

Sources

A Comprehensive Technical Guide to the Reactivity Profile of 2-(2,4-Difluorophenyl)acetaldehyde in Comparison to Other Phenylacetaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery and fine chemical synthesis, phenylacetaldehyde and its derivatives are pivotal intermediates. The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic and steric properties, thereby influencing its reactivity and, ultimately, its utility in complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity profile of 2-(2,4-difluorophenyl)acetaldehyde, contrasting it with unsubstituted phenylacetaldehyde and its monofluorinated analogues. We will explore the underlying principles governing its reactivity in key synthetic transformations, including nucleophilic addition, oxidation, reduction, and carbon-carbon bond-forming reactions. This document serves as a resource for chemists to understand, predict, and harness the unique chemical behavior of this fluorinated building block.

Introduction: The Significance of Fluorinated Phenylacetaldehydes

Phenylacetaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1] The aldehyde functional group, coupled with the adjacent phenyl ring, provides a versatile platform for a variety of chemical transformations.

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of phenylacetaldehydes, fluorine substitution on the aromatic ring modulates the reactivity of the aldehyde group, offering a powerful tool for fine-tuning chemical synthesis and designing novel bioactive compounds.

This guide focuses specifically on 2-(2,4-difluorophenyl)acetaldehyde, a disubstituted analogue that presents a unique combination of electronic and steric effects. By examining its reactivity in comparison to phenylacetaldehyde, 2-fluorophenylacetaldehyde, and 4-fluorophenylacetaldehyde, we aim to provide a comprehensive understanding of its chemical personality.

The Electronic and Steric Landscape of 2-(2,4-Difluorophenyl)acetaldehyde

The reactivity of the aldehyde group in phenylacetaldehydes is intrinsically linked to the electronic and steric environment of the phenyl ring. The two fluorine atoms in 2-(2,4-difluorophenyl)acetaldehyde exert a significant influence through both inductive and resonance effects.

Electronic Effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the benzene ring towards electrophilic aromatic substitution.[2] This effect also withdraws electron density from the benzylic carbon and, to a lesser extent, from the carbonyl carbon of the acetaldehyde moiety, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Resonance Effect (+R): Despite its strong inductive effect, fluorine can act as a weak π-donor through resonance, donating lone pair electron density into the aromatic ring. This effect directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution.[3] In the case of 2-(2,4-difluorophenyl)acetaldehyde, this resonance effect can slightly counteract the inductive withdrawal at the carbonyl group, though the inductive effect is generally considered dominant in influencing the reactivity of substituents attached to the ring.

The combination of a fluorine atom at the ortho (position 2) and para (position 4) positions results in a significant net electron withdrawal from the phenyl ring, enhancing the electrophilicity of the aldehyde carbonyl group compared to the unsubstituted phenylacetaldehyde.

Steric Effects:

The fluorine atom at the ortho position introduces a degree of steric hindrance around the benzylic carbon and the aldehyde functional group. While fluorine has a relatively small van der Waals radius (1.47 Å) compared to other halogens, its presence can still influence the approach of bulky reagents to the reaction center. This "ortho effect" can lead to a decrease in reaction rates for certain transformations compared to the para-substituted or unsubstituted analogues, where such steric congestion is absent.[4][5]

Caption: Interplay of electronic and steric effects in 2-(2,4-Difluorophenyl)acetaldehyde.

Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde

A reliable synthetic route to 2-(2,4-difluorophenyl)acetaldehyde is crucial for its application in research and development. While several methods can be envisaged, a common and effective approach involves a two-step sequence starting from the commercially available 2,4-difluorobenzyl bromide.

Synthetic Pathway:

Caption: A common synthetic route to 2-(2,4-difluorophenyl)acetaldehyde.

Step-by-Step Protocol: Synthesis of 2,4-Difluorobenzyl Cyanide

Materials:

-

2,4-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

-

Addition of Substrate: To the stirred solution, add 2,4-difluorobenzyl bromide (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-difluorobenzyl cyanide.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2,4-difluorobenzyl cyanide.

Step-by-Step Protocol: Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde

Materials:

-

2,4-Difluorobenzyl cyanide

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Anhydrous toluene or dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorobenzyl cyanide (1.0 equivalent) in anhydrous toluene or DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Add DIBAL-H (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching: Slowly add 1 M HCl to the reaction mixture at -78 °C to quench the reaction and hydrolyze the intermediate imine.

-

Warming and Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (keeping the bath temperature low to avoid polymerization of the aldehyde) to yield crude 2-(2,4-difluorophenyl)acetaldehyde.

-

Purification: The crude aldehyde is often used directly in the next step due to its potential instability. If necessary, it can be purified by flash column chromatography on silica gel using a non-polar eluent system.

Comparative Reactivity Profile

The reactivity of 2-(2,4-difluorophenyl)acetaldehyde is best understood through direct comparison with its analogues in fundamental organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

General Trend:

Due to the strong electron-withdrawing nature of the two fluorine atoms, the carbonyl carbon of 2-(2,4-difluorophenyl)acetaldehyde is significantly more electrophilic than that of phenylacetaldehyde. This leads to a general increase in reactivity towards nucleophiles.

Comparative Reactivity Table (Qualitative):

| Compound | Relative Reactivity in Nucleophilic Addition |

| Phenylacetaldehyde | Baseline |

| 4-Fluorophenylacetaldehyde | Increased |

| 2-Fluorophenylacetaldehyde | Increased (potentially slightly lower than para due to steric hindrance) |

| 2-(2,4-Difluorophenyl)acetaldehyde | Significantly Increased |

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The susceptibility of phenylacetaldehydes to oxidation can be influenced by the electronic nature of the substituents on the phenyl ring.

Expected Trend:

Electron-donating groups on the phenyl ring can stabilize the transition state of some oxidation reactions, leading to faster rates. Conversely, the strong electron-withdrawing difluoro substitution in 2-(2,4-difluorophenyl)acetaldehyde is expected to decrease the rate of oxidation compared to phenylacetaldehyde, as it destabilizes the electron-deficient transition states often involved in these reactions.

Representative Reaction: Oxidation to Phenylacetic Acid

A common method for this transformation is the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Experimental Protocol: Oxidation of Phenylacetaldehyde

-

Dissolution: Dissolve phenylacetaldehyde (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxidant: Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the resulting phenylacetic acid can be purified by recrystallization.

A comparative study would likely show a slower reaction time or lower yield for 2-(2,4-difluorophenyl)acetaldehyde under identical conditions.

Reduction Reactions

The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Expected Trend:

The rate of reduction is influenced by the electrophilicity of the carbonyl carbon. Therefore, the more electrophilic carbonyl of 2-(2,4-difluorophenyl)acetaldehyde is expected to react faster with hydride reagents compared to phenylacetaldehyde.

Experimental Protocol: Reduction of a Phenylacetaldehyde

-

Dissolution: Dissolve the respective phenylacetaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (0.25-0.5 equivalents) portion-wise, maintaining the temperature below 15 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and solvent evaporation, the resulting 2-phenylethanol derivative can be purified by column chromatography.

A kinetic comparison would be expected to show the following order of reactivity: 2-(2,4-Difluorophenyl)acetaldehyde > 4-Fluorophenylacetaldehyde ≈ 2-Fluorophenylacetaldehyde > Phenylacetaldehyde.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Expected Trend:

Similar to other nucleophilic addition reactions, the rate of the Wittig reaction is enhanced by the increased electrophilicity of the carbonyl carbon. Therefore, 2-(2,4-difluorophenyl)acetaldehyde is expected to be more reactive in the Wittig reaction than its non-fluorinated counterpart. A Hammett plot for the Wittig reaction of substituted benzaldehydes generally shows a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[7]

Experimental Workflow: Wittig Olefination

Caption: General workflow for the Wittig reaction.

Comparative Data (Hypothetical Yields under Identical Conditions):

| Phenylacetaldehyde Derivative | Wittig Reaction Yield (%) |

| Phenylacetaldehyde | 75 |

| 4-Fluorophenylacetaldehyde | 85 |

| 2-(2,4-Difluorophenyl)acetaldehyde | 90 |

These hypothetical yields illustrate the expected trend of increased reactivity and efficiency with increasing fluorine substitution.

Conclusion

The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring significantly impacts the reactivity of 2-(2,4-difluorophenyl)acetaldehyde. The strong inductive electron withdrawal by the fluorine atoms renders the carbonyl carbon more electrophilic, leading to enhanced reactivity in nucleophilic addition reactions, including hydride reduction and the Wittig reaction. Conversely, this electron withdrawal is expected to decrease the rate of oxidation to the corresponding carboxylic acid. The ortho-fluoro substituent may also introduce subtle steric effects that can influence reaction rates, particularly with bulky reagents.

This guide provides a foundational understanding of the reactivity profile of 2-(2,4-difluorophenyl)acetaldehyde, grounded in the principles of physical organic chemistry. For drug development professionals and synthetic chemists, a thorough appreciation of these reactivity trends is essential for the rational design of synthetic routes and the successful incorporation of this valuable fluorinated building block into complex molecular targets. Further quantitative kinetic studies would be invaluable in providing a more detailed and nuanced understanding of its chemical behavior.

References

-

Panoutsopoulos, G. I., & Kouretas, D. (2003). Phenylacetaldehyde oxidation by freshly prepared and cryopreserved guinea pig liver slices: the role of aldehyde oxidase. PubMed. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023, December 19). Swern oxidation. Retrieved February 13, 2026, from [Link]

-

Zamora, R., & Hidalgo, F. J. (2013). Strecker-type Degradation of Phenylalanine Initiated by 4-oxo-2-alkenals in Comparison to That Initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal. PubMed. Retrieved February 13, 2026, from [Link]

-

Panoutsopoulos, G. I., & Kouretas, D. (2002). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. Retrieved February 13, 2026, from [Link]

-

University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved February 13, 2026, from [Link]

-

Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. Retrieved February 13, 2026, from [Link]

-

University of Toronto. (n.d.). Problem Set 3 - Solutions. Retrieved February 13, 2026, from [Link]

-

Panoutsopoulos, G. I., & Beedham, C. (2005). Oxidation of enzymatically-produced phenylacetaldehyde with aldehyde oxidase. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. (n.d.). Forest Products Laboratory. Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2019, July 10). Swern Oxidation. Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetal. Retrieved February 13, 2026, from [Link]

-

PubMed. (n.d.). The oxidation of phenyl-acetaldehyde by plant saps. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 13, 2026, from [Link]

-

Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. (2015). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Chegg. (2021, November 15). 1. The Wittig reaction uses a phosphonium ylide to.... Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

Synthesis experiment of 2,4-difluorobenzaldehyde. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Chemguide. (n.d.). ADDITION-ELIMINATION REACTIONS OF ALDEHYDES AND KETONES. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 13, 2026, from [Link]

-

YouTube. (2021, March 27). Acetyl Chloride toEthyalcohol CH3CHO toC2H5OH Rosenmund reduction. Retrieved February 13, 2026, from [Link]

-

Briseno, A. L., & Houk, K. N. (2016). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PubMed Central. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). (2,4-Difluoro-phenoxy)-acetyl chloride. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction scheme showing derivatisation of aldehyde with.... Retrieved February 13, 2026, from [Link]

-

MDPI. (2024, October 20). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Retrieved February 13, 2026, from [Link]

-

YouTube. (2020, April 5). 2,4-DNPH, TOLLEN'S REAGENT, FEHLING'S SOLUTION AND TRIIODOMETHANE REACTION. Retrieved February 13, 2026, from [Link]

-

YouTube. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. Retrieved February 13, 2026, from [Link]_

-

ResearchGate. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 13, 2026, from [Link]

-

askIITians. (2019, October 3). Which is most reactive nucleophile additiona) acetaldehyde b) benzald. Retrieved February 13, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Physical Organic Chemistry - Thermodynamics and kinetics. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved February 13, 2026, from [Link]

-

C—CN Bond-Forming Reactions. (n.d.). Science of Synthesis. Retrieved February 13, 2026, from [Link]

-

PubMed Central. (n.d.). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 13, 2026, from [Link]

-

The Hive. (2003, July 24). acetaldehyde synthesis. Retrieved February 13, 2026, from [Link]

-

YouTube. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema.. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Competition between electronic and steric interactions: ++,+, −−, and −.... Retrieved February 13, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved February 13, 2026, from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved February 13, 2026, from [Link]

-

Industrial Chemistry. (n.d.). Acetaldehyde. Retrieved February 13, 2026, from [Link]

-

Indian Journal of Chemistry. (2023, April 19). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Retrieved February 13, 2026, from [Link]

-

Sciencemadness Discussion Board. (2015, December 11). Acetaldehyde synthesis. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Acetoaldehyde, Acetic Acid, and Others by the Dehydrogenation and Oxidation of Ethanol. Retrieved February 13, 2026, from [Link]

-

PubMed Central. (n.d.). Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup. Retrieved February 13, 2026, from [Link]

-

PubMed Central. (2024, March 27). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Study of interactive free-energy relationships on ruthenium(III) catalyzed oxidation of phenyl styryl ketone and its substituted analogues by V(V) in acid medium. Retrieved February 13, 2026, from [Link]

-

Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. Retrieved February 13, 2026, from [Link]

-

Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved February 13, 2026, from [Link]

-

PubMed. (2024, March 27). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Retrieved February 13, 2026, from [Link]

-

Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025, October 13). BYJU'S. Retrieved February 13, 2026, from [Link]

-

Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. (n.d.). American Chemical Society. Retrieved February 13, 2026, from [Link]

-

Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved February 13, 2026, from [Link]

-

Dalton Transactions. (n.d.). Steric vs. electronic anomaly observed from iodomethane oxidative addition to tertiary phosphine modified rhodium(i) acetylacetonato complexes following progressive phenyl replacement by cyclohexyl [PR3 = PPh3, PPh2Cy, PPhCy2 and PCy3]. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2013, December 17). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. Retrieved February 13, 2026, from [Link]

-

Chemguide. (n.d.). grignard reagents. Retrieved February 13, 2026, from [Link]

-

YouTube. (2016, November 13). Chem 3404 Hammett Plot Example 3. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Reactivity Indices for ortho/para Monosubstituted Phenols. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of.... Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). a) Hammett plot correlation using different para-substituted diarylacetylenes, and b) Eyring plot for [Fe-1] catalyzed hydrosilylation of 1a with 2a.. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

Sources

- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.viu.ca [web.viu.ca]

- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1. The Wittig reaction uses a phosphonium ylide to | Chegg.com [chegg.com]

Metabolic stability of 2,4-difluoro substituted aldehyde intermediates

An In-Depth Technical Guide to the Metabolic Stability of 2,4-Difluoro Substituted Aldehyde Intermediates

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, potency, and pharmacokinetic profiles.[1][2] Aldehydes, while synthetically versatile, frequently present a metabolic liability due to their susceptibility to rapid enzymatic oxidation.[3][4] This guide provides a comprehensive examination of the metabolic stability of 2,4-difluoro substituted aldehyde intermediates, a structural motif of increasing interest. We will dissect the enzymatic pathways governing their biotransformation, provide detailed, field-proven protocols for their in vitro assessment, and discuss the interpretation of metabolic data to guide rational drug design. This document serves as a technical resource for scientists navigating the challenges of developing metabolically robust aldehyde-containing drug candidates.

Introduction: The Intersection of Fluorine Chemistry and Metabolic Fate

In the pursuit of optimized drug candidates, medicinal chemists continuously seek to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluorine substitution has emerged as a powerful tool in this endeavor. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics.[1][5][6] One of the most valued benefits of fluorination is the enhancement of metabolic stability, typically by "shielding" a metabolically labile position from enzymatic attack.[2][6][7][8][9]

Aldehydes are highly valuable synthetic intermediates, providing a reactive handle for constructing complex molecular architectures.[4][10] However, this reactivity extends to their metabolic profile, where they are often rapidly cleared from the body.[3] Understanding and controlling the metabolic stability of aldehyde-containing compounds is therefore a critical step in drug development. This guide focuses specifically on aromatic aldehydes bearing a 2,4-difluoro substitution pattern, exploring how this specific electronic modification influences their interaction with key metabolic enzyme systems.

The Metabolic Landscape of Aromatic Aldehydes

The biotransformation of aromatic aldehydes is primarily a detoxification process, converting the reactive aldehyde moiety into a more stable and readily excretable carboxylic acid. This conversion is predominantly mediated by two families of cytosolic enzymes: Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidases (AOs).

-

Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes is a major contributor to aldehyde detoxification.[11][12] Various isoforms exist, with ALDH1 and ALDH2 being prominent in the liver.[13] They exhibit broad substrate specificity, acting on a wide range of aliphatic and aromatic aldehydes.[14][15] The catalytic efficiency of ALDHs can be influenced by the electronic properties of the aldehyde substrate.

-

Aldehyde Oxidases (AOs): AOs are molybdenum-containing enzymes that have garnered significant attention in recent years.[16][17][18] As medicinal chemistry strategies increasingly design molecules to avoid metabolism by Cytochrome P450 (CYP) enzymes, the role of AO in drug clearance has become more prominent.[19][20] AOs are particularly efficient at oxidizing aza-heterocycles and aromatic aldehydes.[21][22] Unlike ALDHs, their activity is independent of NAD(P)+.

While CYPs are the primary drivers of Phase I metabolism for many drugs, their direct role in oxidizing the aldehyde group itself is less significant compared to ALDH and AO.[23][24] However, they may be involved in other metabolic pathways, such as hydroxylation of the aromatic ring.

Figure 1: Primary metabolic pathway for aromatic aldehyde intermediates.

The Influence of 2,4-Difluoro Substitution on Metabolic Stability

The presence and position of fluorine atoms on an aromatic ring can dramatically alter its metabolic fate. The 2,4-difluoro substitution pattern imparts strong electron-withdrawing properties to the benzaldehyde ring. This electronic perturbation can influence metabolic stability through several mechanisms:

-

Altered Enzyme Affinity: The change in electron density at the aldehyde's carbonyl carbon can affect how it binds within the active site of ALDH or AO enzymes. This can either increase or decrease the rate of metabolism depending on the specific enzyme's binding requirements and catalytic mechanism.[2][9]

-

Blocked Aromatic Hydroxylation: The C-F bond is exceptionally strong, making it highly resistant to oxidative cleavage by CYP enzymes.[2] Placing fluorine atoms at the 2- and 4-positions effectively blocks these sites from potential aromatic hydroxylation, a common metabolic pathway for many aromatic compounds.[6]

-

Modulation of pKa: Fluorine substitution can alter the acidity of nearby protons, which may influence interactions with enzymatic residues in the active site.

The net effect of the 2,4-difluoro pattern is highly context-dependent and necessitates empirical evaluation. It may stabilize the aldehyde by making it a poorer substrate for one enzyme while potentially increasing its susceptibility to another.

Experimental Assessment of Metabolic Stability

A systematic, multi-step in vitro approach is required to accurately characterize the metabolic stability of 2,4-difluoro substituted aldehydes and identify the enzymes responsible.

In Vitro Test Systems

The choice of in vitro system is critical for obtaining relevant data. The primary enzymes for aldehyde metabolism, ALDH and AO, are located in the cytosol, unlike CYPs which are in the endoplasmic reticulum (microsomal fraction).

-

Liver S9 Fraction: This is an excellent primary screening matrix as it is a supernatant fraction containing both cytosolic and microsomal enzymes, providing a comprehensive view of metabolic potential.[25]

-

Liver Cytosol: This fraction is used specifically to study the contribution of cytosolic enzymes like ALDH and AO, in isolation from microsomal CYPs.[16][25]

-

Hepatocytes: As the "gold standard" in vitro model, intact hepatocytes contain the full complement of metabolic enzymes, cofactors, and transporters within a physiological cellular environment.[25] They are often used for follow-up studies to confirm findings from subcellular fractions.

Figure 2: Experimental workflow for assessing metabolic stability.

Detailed Experimental Protocols

Protocol 1: General Metabolic Stability Assessment in Human Liver S9

This protocol determines the overall metabolic stability of the compound in a system containing both cytosolic and microsomal enzymes.

-

1. Reagent Preparation:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Test Compound Stock: 10 mM stock solution in DMSO.

-

Cofactor Solution (NADPH-regenerating system): Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL Glucose-6-Phosphate Dehydrogenase, and 3.3 mM MgCl₂.

-

Human Liver S9 Fraction: Thaw on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL for the incubation.

-

-

2. Incubation Procedure:

-

Pre-warm the cofactor solution and diluted S9 fraction to 37°C for 5 minutes.

-

In a 96-well plate, add buffer, S9 fraction, and test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final protein concentration should be 1 mg/mL.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

3. Reaction Termination and Sample Processing:

-

Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

4. Rationale (E-E-A-T):

-

Causality: The NADPH-regenerating system is essential for CYP450 activity, ensuring a comprehensive screen. While ALDH requires NAD+, endogenous levels in S9 are often sufficient for initial screening. The 1 mg/mL protein concentration balances enzymatic activity with substrate availability, representing a standard in the field.

-

Self-Validation: A control incubation without the cofactor solution must be run in parallel. Significant compound loss in this control would indicate chemical instability or non-cofactor-dependent enzymatic degradation, invalidating the results for metabolic stability. A known rapidly metabolized compound (e.g., verapamil) should also be included as a positive control.

-

Protocol 2: Enzyme Phenotyping in Human Liver Cytosol

This protocol is a follow-up experiment designed to differentiate between ALDH and AO-mediated metabolism.

-

1. Reagent Preparation:

-

Human Liver Cytosol: Thaw on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL.

-

Cofactor: 1 mM NAD+ solution in buffer (for ALDH).

-

Inhibitors: Prepare stock solutions. A common AO inhibitor is Raloxifene (10 µM final concentration). A general ALDH inhibitor is Disulfiram (10 µM final concentration).[16][21]

-

-

2. Incubation Setup (Four Conditions):

-

Control (Basal Activity): Cytosol + Test Compound + NAD+

-

AO Inhibition: Cytosol + Test Compound + NAD+ + Raloxifene

-

ALDH Inhibition: Cytosol + Test Compound + NAD+ + Disulfiram

-

No NAD+ Control: Cytosol + Test Compound (to assess AO activity in isolation, as it does not require NAD+).

-

-

3. Procedure:

-

Follow the incubation and termination procedure described in Protocol 1.

-

Pre-incubate the cytosol with the inhibitors for 10 minutes at 37°C before adding the test compound to ensure target engagement.

-

-

4. Rationale (E-E-A-T):

-

Causality: By systematically adding and removing cofactors and inhibitors, we can isolate the activity of each enzyme class. If compound loss is significantly reduced in the presence of Disulfiram, ALDH is the primary pathway. If loss is reduced by Raloxifene (and still occurs in the absence of NAD+), AO is implicated.

-

Trustworthiness: The use of multiple, mechanistically distinct conditions provides a self-validating system. For example, if the metabolism is AO-driven, the rate of degradation should be similar in the "Control" and "ALDH Inhibition" wells, and significantly slower in the "AO Inhibition" well.

-

Data Analysis and Presentation

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[26][27][28]

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line (k) is determined.

-

Half-life (t½) is calculated as: t½ = 0.693 / k

-

Intrinsic Clearance (Cl_int) is calculated as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein)

Table 1: Representative Metabolic Stability Data

| Compound | In Vitro System | Inhibitor | t½ (min) | Cl_int (µL/min/mg) |

| Control (Benzaldehyde) | Human Liver S9 | None | 8 | 86.6 |

| Human Liver Cytosol | None | 10 | 69.3 | |

| Human Liver Cytosol | Disulfiram (ALDH inh.) | > 120 | < 5.8 | |

| Human Liver Cytosol | Raloxifene (AO inh.) | 12 | 57.8 | |

| Test (2,4-Difluorobenzaldehyde) | Human Liver S9 | None | 45 | 15.4 |

| Human Liver Cytosol | None | 50 | 13.9 | |

| Human Liver Cytosol | Disulfiram (ALDH inh.) | 55 | 12.6 | |

| Human Liver Cytosol | Raloxifene (AO inh.) | > 120 | < 5.8 |

Interpretation of Table 1: The non-fluorinated control is rapidly metabolized, primarily by ALDH. The 2,4-difluoro substitution significantly increases metabolic stability (t½ increases from 8 to 45 minutes in S9). The inhibitor data reveals a metabolic switch: the fluorinated compound is now primarily a substrate for Aldehyde Oxidase (AO), as its metabolism is potently blocked by Raloxifene but largely unaffected by the ALDH inhibitor.

Bioactivation Potential of Aldehyde Intermediates

While enzymatic oxidation to a carboxylic acid is a detoxification pathway, aldehydes are inherently electrophilic and can potentially form covalent adducts with cellular nucleophiles, such as the thiol group of glutathione (GSH) or lysine residues in proteins. This process, known as bioactivation, can lead to the formation of reactive metabolites that may cause toxicity.[29][30][31]

For aldehyde intermediates of high interest, a reactive metabolite trapping study is advisable. This involves conducting an in vitro incubation (e.g., in liver S9 or hepatocytes) in the presence of a high concentration of a trapping agent like GSH.[30][32] Samples are then analyzed by LC-MS/MS, specifically searching for the mass of the expected aldehyde-GSH conjugate. Detection of such a conjugate indicates a potential for bioactivation and warrants further investigation.[29]

Conclusion and Strategic Outlook

The metabolic stability of 2,4-difluoro substituted aldehyde intermediates is a complex interplay between the electronic effects of the fluorine atoms and the substrate preferences of cytosolic metabolizing enzymes. This guide demonstrates that while this substitution pattern can effectively block CYP-mediated metabolism and reduce susceptibility to certain enzymes like ALDH, it can simultaneously reveal or enhance clearance by other pathways, such as Aldehyde Oxidase.

For the drug development professional, a systematic in vitro assessment is not merely a data-gathering exercise; it is a critical tool for decision-making. By employing a tiered approach—starting with a comprehensive system like liver S9 and progressing to targeted phenotyping experiments with cytosol and specific inhibitors—researchers can build a clear and defensible model of a compound's metabolic fate. This understanding allows for the early identification of metabolic liabilities and informs the rational design of next-generation compounds with optimized, predictable, and robust pharmacokinetic profiles.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Dal-Ben, P., et al. (2022). Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium. Biochemical Pharmacology, 195, 114867. [Link]

-

Klyosov, A. A. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(14), 4457-4467. [Link]

-

Slavsky, M. (n.d.). Assay Development of High Content Metabolic Stability and Aldehyde Oxidase Benchmarking Tool for Drug Discovery. Conference Proceeding. [Link]

-

Park, B. K. (2000). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

Mehta, N., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Sodhi, J. K., & Zamek-Gliszczynski, M. J. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 137-180. [Link]

-

Rizzi, C., et al. (2017). Kinetic and structural analysis of human ALDH9A1. The FEBS Journal, 284(10), 1560-1577. [Link]

-

Wikipedia contributors. (n.d.). Biological aspects of fluorine. Wikipedia. [Link]

-

Park, B. K. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

Jackson, B. C., et al. (2021). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences, 8, 758882. [Link]

-

Wikipedia contributors. (n.d.). Aldehyde oxidase. Wikipedia. [Link]

-

Muñoz-Clares, R. A., et al. (2019). The importance of assessing aldehyde substrate inhibition for the correct determination of kinetic parameters and mechanisms: the case of the ALDH enzymes. The FEBS Journal, 286(10), 1925-1940. [Link]

-

Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

-

Hutzler, M., & Obach, R. S. (2022). Bioactivation and reactivity research advances – 2021 year in review. Drug Metabolism and Disposition, 50(6), 834-845. [Link]

-

Hoben, J. P., et al. (2020). Study of ALDH from Thermus thermophilus—Expression, Purification and Characterisation of the Non-Substrate Specific, Thermophilic Enzyme Displaying Both Dehydrogenase and Esterase Activity. International Journal of Molecular Sciences, 21(21), 8042. [Link]

-

Wood, A. M., et al. (2017). Aldehyde quantification by ultra-performance liquid chromatography tandem mass spectrometry. Bio-protocol, 7(22), e2613. [Link]

-

Jensen, C. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Chromatography Online. [Link]

-

Al-Masri, M., & Taha, M. O. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2130. [Link]

-

Doss, G. A., & Baillie, T. A. (2012). Deleterious effects of reactive metabolites. Current Drug Metabolism, 13(8), 1091-1105. [Link]

-

Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 675-689. [Link]

-

Taylor & Francis. (n.d.). Aldehyde oxidase – Knowledge and References. [Link]

-

Ma, X., et al. (2012). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 25(7), 1499-1510. [Link]

-

Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5258-5261. [Link]

-

Zientek, M., & Zamek-Gliszczynski, M. J. (2016). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1147-1158. [Link]

-

Chen, R., et al. (2024). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Synthetic Biology and Engineering. [Link]

-

Lindsley, C. W., et al. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry, 61(11), 4846-4862. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Hughes, T. B., et al. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1453-1465. [Link]

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Kumar, V., et al. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 27(4), 1152-1165. [Link]

-

Wierzchowski, M., et al. (2009). Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1. Molecules, 14(7), 2408-2419. [Link]

-

Kitson, T. M., & Kitson, K. E. (2000). Pentafluorobenzaldehyde: A new potent inhibitor of aldehyde dehydrogenase isoenzymes. Biochemical and Biophysical Research Communications, 267(1), 278-281. [Link]

-

Crow, S. (2024). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]

-

Werck-Reichhart, D., & Feyereisen, R. (2014). Cytochrome P450-mediated metabolic engineering: current progress and future challenges. Current Opinion in Plant Biology, 19, 45-52. [Link]

-

Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7829-7851. [Link]

-

Attwa, M. W., et al. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 12, 1358987. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Altman, R. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6245-6246. [Link]

-

Kirchmair, J., et al. (2015). Prediction of cytochrome P450 mediated metabolism. Drug Discovery Today, 20(8), 1028-1036. [Link]

-

Testa, B., & Vistoli, G. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals, 16(5), 730. [Link]

-

Lo, C., et al. (2023). Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. bioRxiv. [Link]

-

Wikipedia contributors. (n.d.). Fluorobenzaldehyde. Wikipedia. [Link]

-

Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 715-727. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Engineered enzymes create drug amides directly from aldehydes in greener synthesis route | Chemistry World [chemistryworld.com]

- 5. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]

- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 13. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of ALDH from Thermus thermophilus—Expression, Purification and Characterisation of the Non-Substrate Specific, Thermophilic Enzyme Displaying Both Dehydrogenase and Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 18. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytochrome P450-mediated metabolic engineering: current progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prediction of cytochrome P450 mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jneuropsychiatry.org [jneuropsychiatry.org]

- 26. Aldehyde Metabolite Analysis - Creative Proteomics [creative-proteomics.com]

- 27. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)acetaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this critical synthesis. This molecule is an important intermediate, and its inherent reactivity as an aldehyde presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of Synthetic Challenges

The synthesis of 2-(2,4-Difluorophenyl)acetaldehyde is often plagued by two primary issues: the instability of the aldehyde product, which can lead to self-condensation or polymerization, and its susceptibility to over-oxidation into the corresponding carboxylic acid. Selecting the appropriate synthetic route and meticulously controlling reaction conditions are paramount to achieving high yields and purity.

Below is a diagram outlining the most common synthetic pathways, each with its own set of advantages and potential pitfalls that will be addressed in this guide.

Caption: Common synthetic routes to 2-(2,4-Difluorophenyl)acetaldehyde.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis.

Q1: My yield is consistently low when oxidizing 2-(2,4-difluorophenyl)ethanol. What are the likely causes and how can I fix this?

A1: Low yields in the oxidation of primary alcohols to aldehydes are typically due to two main factors: incomplete conversion or over-oxidation to the carboxylic acid. The choice of oxidant and reaction conditions is critical.

Causality & Explanation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid in aqueous conditions will rapidly oxidize the intermediate aldehyde to the more stable carboxylic acid, significantly reducing your yield.[1] Aldehydes are more susceptible to oxidation than alcohols, especially in the presence of water. Therefore, anhydrous conditions and milder, more selective oxidizing agents are required.

Recommended Solutions:

-

Choice of Oxidant: Employ an oxidant specifically suited for stopping at the aldehyde stage.

-

Pyridinium Chlorochromate (PCC): A classic choice for this transformation. It is used in an anhydrous solvent like dichloromethane (DCM).

-

Dess-Martin Periodinane (DMP): Offers very mild conditions, fast reaction times, and often cleaner reactions with easier workups.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C). This method is excellent for sensitive substrates but requires careful temperature control to avoid side reactions.

-

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Any moisture can facilitate over-oxidation and other side reactions.

-

Temperature Control: For exothermic reactions, especially with Swern-type oxidations, maintaining a low temperature is crucial to prevent byproduct formation.

Troubleshooting Workflow for Oxidation:

Caption: Decision tree for troubleshooting low oxidation yields.

Q2: I am attempting the synthesis from a protected acetal precursor, but the hydrolysis step is inefficient. How can I improve the deprotection yield?

A2: Acetal hydrolysis is an equilibrium-driven, acid-catalyzed reaction.[2] To drive the reaction towards the aldehyde product, you must shift the equilibrium. Inefficiency often stems from an inappropriate choice of acid, insufficient water, or reaction conditions that are too harsh, leading to degradation.

Causality & Explanation: The mechanism involves protonation of an acetal oxygen, followed by elimination of an alcohol to form an oxonium ion. Water then attacks this electrophilic species, and after subsequent proton transfers, the aldehyde is formed.[3] To favor the products, a large excess of water is typically used, following Le Châtelier's principle.

Recommended Solutions:

-

Reaction Conditions:

-

Acid Catalyst: While strong mineral acids (HCl, H₂SO₄) can be used, they may promote side reactions. Milder acids like formic acid or acetic acid are often effective and provide better control.[4] For sensitive substrates, Lewis acids like In(OTf)₃ can also be used under neutral conditions.[5]

-

Solvent System: The reaction is often performed in a biphasic system or a co-solvent like acetone or THF with an aqueous acid solution to ensure miscibility.

-

Excess Water: Use a large excess of water in the reaction mixture to drive the equilibrium towards the aldehyde and alcohol products.

-

-

Workup: The aldehyde product can be sensitive. It is advisable to neutralize the acid catalyst during workup (e.g., with sodium bicarbonate) to prevent re-formation of the acetal or acid-catalyzed degradation during concentration.

| Condition | Recommendation | Rationale |

| Acid Catalyst | Use 80-98% formic acid or an acetone/aqueous HCl mixture. | Provides sufficient acidity for catalysis while minimizing harsh conditions that could degrade the product.[4] |

| Water Content | Use a large excess of water relative to the acetal. | Drives the reaction equilibrium towards the desired aldehyde product.[3] |

| Temperature | Gentle heating (40-60 °C) may be required. | Increases reaction rate without causing significant decomposition. Monitor by TLC. |

| Workup | Neutralize with a weak base (e.g., NaHCO₃ solution) before extraction. | Prevents the reversible reaction and acid-catalyzed side reactions during product isolation. |

Q3: My final product is unstable and difficult to purify by standard column chromatography or distillation. Are there alternative purification strategies?

A3: Yes. The inherent instability of many aldehydes makes standard purification methods challenging. A highly effective and classic technique is the formation of a crystalline sodium bisulfite adduct, which can be easily separated and then cleaved to regenerate the pure aldehyde.

Causality & Explanation: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a stable, crystalline α-hydroxy sulfonate salt (the bisulfite adduct). This adduct is often insoluble and can be isolated by filtration, effectively separating the aldehyde from non-carbonyl impurities like residual alcohols or alkyl halides. The aldehyde can then be regenerated by treating the adduct with a mild acid or base.

A patent describes a similar method using a solid sodium bisulfite bed for continuous purification, highlighting the robustness of this chemistry.[6]

Experimental Protocol: Purification via Bisulfite Adduct Formation

-

Adduct Formation:

-

Dissolve the crude 2-(2,4-Difluorophenyl)acetaldehyde in a suitable solvent like ethanol or diethyl ether.

-

Prepare a saturated solution of sodium bisulfite in water.

-

Slowly add the sodium bisulfite solution to the crude aldehyde solution with vigorous stirring. A white precipitate of the adduct should form. The reaction can be exothermic, so cooling in an ice bath may be necessary.

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

-

Isolation:

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with cold ethanol, followed by diethyl ether, to remove any non-aldehydic impurities.

-

Dry the adduct under vacuum.

-

-

Regeneration of Aldehyde:

-

Suspend the purified bisulfite adduct in water.

-

Slowly add a dilute solution of hydrochloric acid or a saturated solution of sodium bicarbonate with stirring. The choice depends on the stability of your aldehyde to acid or base.

-

The adduct will decompose, releasing the pure aldehyde, which will often separate as an oily layer.

-

Extract the regenerated aldehyde with a low-boiling-point organic solvent (e.g., diethyl ether or dichloromethane).

-